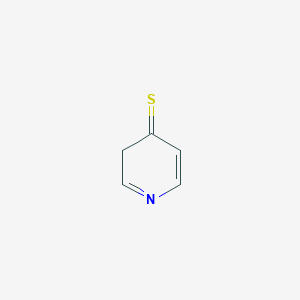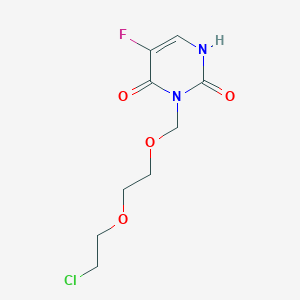
2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as Temozolomide, which is a chemotherapy drug used to treat brain tumors. However,
Mécanisme D'action
Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the presence of water. MTIC then undergoes spontaneous decomposition to form a highly reactive methylating agent that can react with DNA and other cellular components. The methylation of DNA leads to the inhibition of DNA replication and ultimately cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been found to have immunomodulatory effects and can enhance the antitumor immune response. However, this compound can also cause DNA damage in normal cells, leading to potential toxicity and adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide is a widely used tool in scientific research due to its ability to induce DNA damage and its anticancer properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its potential toxicity and adverse effects need to be carefully considered, and appropriate safety measures should be taken when working with this compound.
Orientations Futures
There are several future directions for the use of Temozolomide in scientific research. One potential application is in the development of new cancer therapies that target DNA methylation and repair mechanisms. This compound can also be used to investigate the role of DNA damage and repair mechanisms in aging and age-related diseases. Additionally, Temozolomide can be used in combination with other drugs or therapies to enhance their efficacy and reduce potential toxicity.
Conclusion:
In conclusion, Temozolomide is a chemical compound that has significant potential for use in scientific research. Its mechanism of action involves the inhibition of DNA synthesis, and it has been extensively studied for its anticancer properties. However, its potential toxicity and adverse effects need to be carefully considered, and appropriate safety measures should be taken when working with this compound. There are several future directions for the use of Temozolomide in scientific research, and it will continue to be a valuable tool in the investigation of DNA damage and repair mechanisms.
Méthodes De Synthèse
Temozolomide is synthesized through a multistep process starting from 5-amino-1H-imidazole-4-carboxamide. The synthesis involves the use of various reagents and solvents, including acetic anhydride, trifluoroacetic acid, and N-methylmorpholine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, and its mechanism of action involves the inhibition of DNA synthesis. This compound has been used in various studies to investigate the effects of DNA damage and repair mechanisms, as well as the role of DNA methylation in cancer development.
Propriétés
Numéro CAS |
139593-10-5 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro- |
Formule moléculaire |
C9H12ClFN2O4 |
Poids moléculaire |
266.65 g/mol |
Nom IUPAC |
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClFN2O4/c10-1-2-16-3-4-17-6-13-8(14)7(11)5-12-9(13)15/h5H,1-4,6H2,(H,12,15) |
Clé InChI |
HVCHQELPHFNPLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F |
SMILES canonique |
C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F |
Synonymes |
1-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluorouracil CEEM-5-FU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
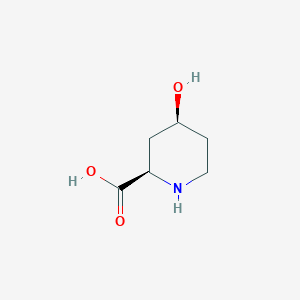
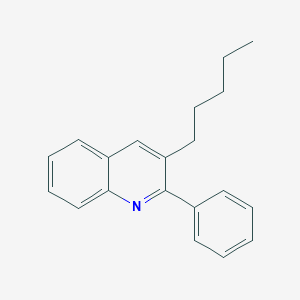
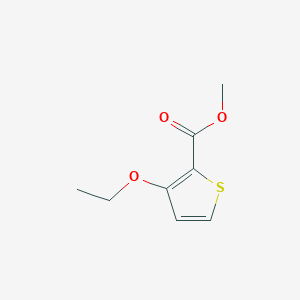
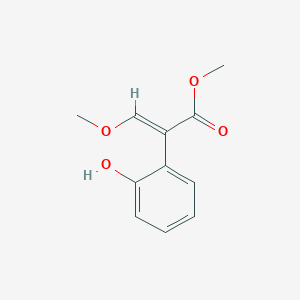

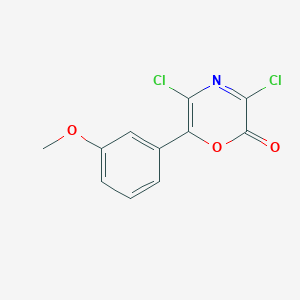
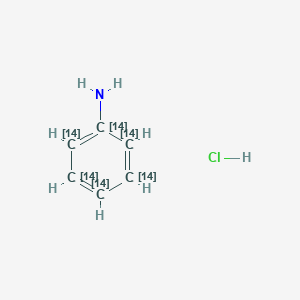

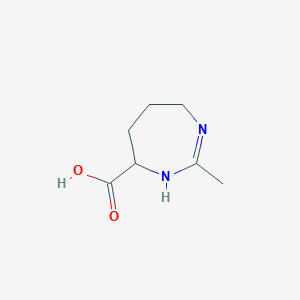
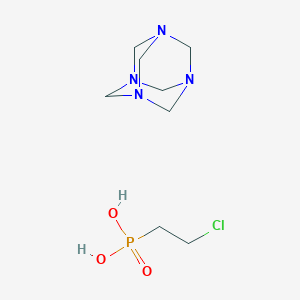

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
